(5-fluoropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(5-Fluoropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and a triazole ring linked to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Fluorination of the Pyridine Ring: The fluorine atom is introduced to the pyridine ring through electrophilic fluorination using reagents such as Selectfluor.
Coupling Reactions: The final step involves coupling the fluoropyridine and the triazole-pyrrolidine intermediates using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.
Substitution: Nucleophiles such as amines or thiols can substitute the fluorine atom under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Ligand Design: The compound can serve as a ligand in coordination chemistry due to its multiple nitrogen atoms.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.
Antimicrobial Agents: Its triazole moiety is known for antimicrobial activity, making it a candidate for developing new antibiotics.
Industry:
Material Science: The compound can be explored for its potential in creating new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (5-fluoropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition or modulation of the target’s activity. The fluorine atom can enhance binding affinity and metabolic stability, while the triazole ring can participate in coordination with metal ions or other active site residues.
Comparison with Similar Compounds
(5-Fluoropyridin-3-yl)-[(2S)-2-(methyl)pyrrolidin-1-yl]methanone: Lacks the triazole ring, potentially altering its biological activity and binding properties.
(5-Chloropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Substitution of fluorine with chlorine can affect the compound’s reactivity and interaction with biological targets.
(5-Fluoropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)piperidin-1-yl]methanone: Replacement of pyrrolidine with piperidine can influence the compound’s conformational flexibility and binding affinity.
Uniqueness: The presence of both a fluoropyridine and a triazole ring in (5-fluoropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone makes it unique, offering a combination of electronic effects and potential for diverse interactions with biological targets. This dual functionality can enhance its utility in drug design and other applications.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-11-6-10(7-15-8-11)13(20)19-4-1-2-12(19)9-18-5-3-16-17-18/h3,5-8,12H,1-2,4,9H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLYSDDSZXIFCR-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=CN=C2)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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